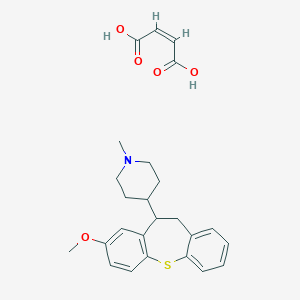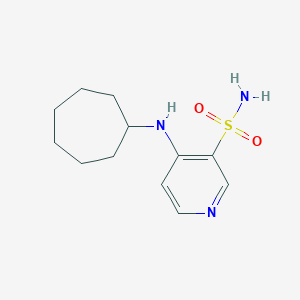![molecular formula C10H10N2O3S B231682 Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate, also known as MCA-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate exerts its biological effects by inhibiting the activity of enzymes and receptors that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a key role in various cellular processes. This compound also inhibits the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound also has neuroprotective effects and has been shown to protect against neuronal damage in various animal models of neurological disorders.
実験室実験の利点と制限
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate has several advantages for lab experiments, including its simple synthesis method, high purity, and stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate. One direction is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Another direction is to develop new derivatives of this compound with improved properties, such as increased solubility and reduced toxicity. Additionally, the development of new methods for the synthesis of this compound and its derivatives could also be explored.
合成法
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate can be synthesized using a simple and efficient method that involves the reaction between 4-methyl-2-thiophenecarboxylic acid and cyanoacetic acid in the presence of methanol and a catalyst such as sulfuric acid. The resulting product is then treated with methylamine to form this compound.
科学的研究の応用
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.
特性
分子式 |
C10H10N2O3S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC名 |
methyl 3-[(2-cyanoacetyl)amino]-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-6-5-16-9(10(14)15-2)8(6)12-7(13)3-4-11/h5H,3H2,1-2H3,(H,12,13) |
InChIキー |
QXKMIUNWFGNKID-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1NC(=O)CC#N)C(=O)OC |
正規SMILES |
CC1=CSC(=C1NC(=O)CC#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)


![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)

